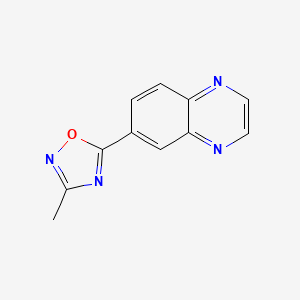
6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline
Overview
Description
“6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline” is a compound with the CAS Number: 1283108-26-8 . It has a molecular weight of 212.21 . The IUPAC name for this compound is also 6-(3-methyl-1,2,4-oxadiazol-5-yl)quinoxaline .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, which is a part of the compound , has been extensively studied . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Molecular Structure Analysis
The molecular structure of “6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline” consists of a quinoxaline ring attached to a 1,2,4-oxadiazole ring via a carbon atom . The 1,2,4-oxadiazole ring is substituted at the 3-position with a methyl group .Physical And Chemical Properties Analysis
“6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline” is a solid compound . It has a molecular weight of 212.21 . The InChI Code for this compound is 1S/C11H8N4O/c1-7-14-11(16-15-7)8-2-3-9-10(6-8)13-5-4-12-9/h2-6H,1H3 .Scientific Research Applications
Synthesis and Pharmacological Applications
- Quinoxaline derivatives, including those fused with tetrazoles and oxadiazoles, have been synthesized due to their significant pharmacological activities, such as anti-inflammatory, analgesic, and anticonvulsant effects. These derivatives serve as important moieties in drug designing due to their surrogate or bioisostere properties for carboxylic acids, esters, and carboxamides (Kethireddy et al., 2017).
Microwave-Assisted Synthesis
- Microwave-assisted synthesis techniques have been developed for efficiently creating new series of oxadiazoles, including those with a quinoxaline structure. This method offers advantages like higher yields, lower operating temperatures, and reduced waste generation compared to traditional thermal reaction protocols (Avula et al., 2015).
Antimicrobial Activity
- Novel quinoxaline derivatives have been synthesized and evaluated for their antimicrobial activity. Certain derivatives have shown effectiveness against a range of bacterial strains, with some exhibiting broad-spectrum activity (Refaat et al., 2004).
Analytical Determination Techniques
- Liquid chromatographic methods with ultraviolet detection and solid-phase extraction have been established for quantifying quinoxaline derivatives in biological samples, such as serum, urine, and brain tissue. This technique is crucial for pharmacokinetic studies (Zhong, 1991).
Anti-inflammatory and Analgesic Potential
- Some quinoxaline-oxadiazole derivatives have been identified as potential non-steroidal anti-inflammatory and analgesic agents. These compounds have been tested in vivo, showing promising activities in these areas (Wagle et al., 2008).
Anticancer Research
- The design of quinoxaline-1,3,4-oxadiazole hybrids has shown potential as anticancer agents. These compounds have been evaluated on human leukemia cells and exhibit significant inhibition of cell proliferation (Ono et al., 2020).
Future Directions
The future directions for “6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline” could involve further exploration of its potential applications in medicinal chemistry, given the known applications of 1,2,4-oxadiazoles . Additionally, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
properties
IUPAC Name |
3-methyl-5-quinoxalin-6-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c1-7-14-11(16-15-7)8-2-3-9-10(6-8)13-5-4-12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCFZAVDEOFSOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NC=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




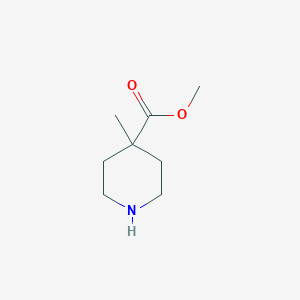
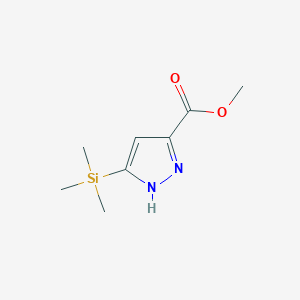

![2-chloro-N-[(3-ethoxyphenyl)methyl]acetamide](/img/structure/B1424935.png)
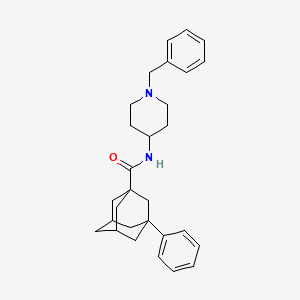
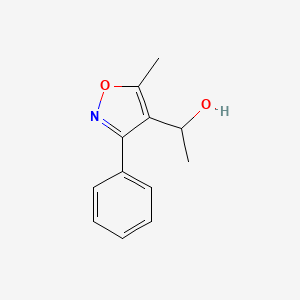
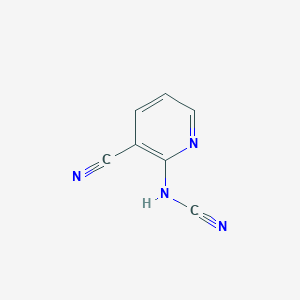

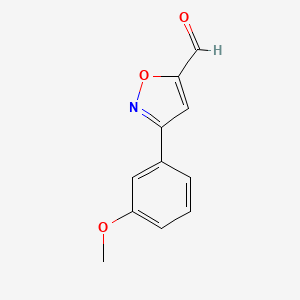
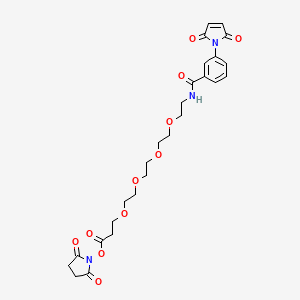
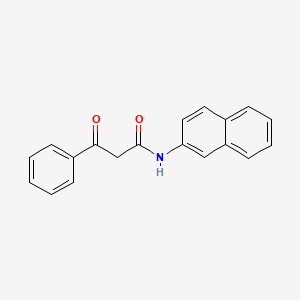
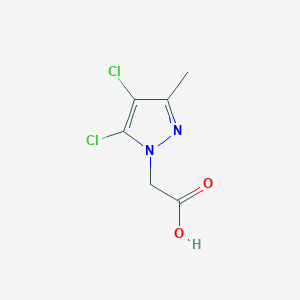
![[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]methanol](/img/structure/B1424949.png)